5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
GUQMLJITEYCSEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole core is typically constructed via cyclocondensation reactions involving hydrazines and carbonyl-containing compounds. Two main approaches are:
Reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds : This method forms the pyrazole ring by nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization and dehydration.
Use of β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives : These intermediates can be oxidized and then reacted with hydrazine or methylhydrazine to yield amino-substituted pyrazoles.
Methylation at Nitrogen (Position 1)
Methylation of the pyrazole nitrogen (N-1) is commonly achieved by:
Alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
Direct use of methylhydrazine in the cyclization step to incorporate the methyl group on nitrogen during ring formation.
Detailed Preparation Methods
Method A: Cyclocondensation of Methylhydrazine with α,β-Unsaturated Carbonyl Compounds
Step 1: Synthesis of β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives from appropriate precursors.
Step 2: Oxidation of these intermediates with hydrogen peroxide to corresponding sulfoxides.
Step 3: Treatment of sulfoxides with methylhydrazine hydrate under reflux.
Step 4: Acid hydrolysis to afford 5-amino-3-aryl-1-methyl-1H-pyrazoles in good yields (typically 65-80%).
This method is advantageous for introducing the amino group at position 4 and methylation at N-1 simultaneously.
Method B: Cyclization of 3-Chlorophenylhydrazine with 1,3-Diketones
Step 1: Condensation of 3-chlorophenylhydrazine with a 1,3-diketone such as acetylacetone in ethanol under acidic conditions.
Step 2: Cyclization to form the pyrazole ring.
Step 3: Methylation of the pyrazole nitrogen using methyl iodide and base.
Step 4: Amination at position 4 can be introduced via substitution or reduction steps if necessary.
This route is widely used due to the commercial availability of hydrazine derivatives and diketones.
Method C: Suzuki Coupling Approach
Step 1: Preparation of 1-methyl-1H-pyrazol-4-amine intermediate.
Step 2: Suzuki coupling of this intermediate with 3-chlorophenylboronic acid using palladium catalysts under basic aqueous-organic conditions.
Step 3: Purification via recrystallization or chromatography to obtain the target compound with high purity (~78% yield reported).
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A (β-bromo sulfoxide route) | β-bromo-α-(ethylsulfinyl)cinnamonitrile, methylhydrazine hydrate, H2O2 | Ethanol or aqueous media | Reflux (80-100°C) | 4-6 h | 65-80 | Simultaneous methylation and amination |
| B (Hydrazine + diketone) | 3-chlorophenylhydrazine, acetylacetone, methyl iodide, base | Ethanol, DMF | Reflux (60-90°C) | 6-8 h | 60-75 | Stepwise methylation after cyclization |
| C (Suzuki coupling) | 1-methyl-1H-pyrazol-4-amine, 3-chlorophenylboronic acid, Pd catalyst, base | Dioxane/water or DMF | 80-110°C | 8-12 h | ~78 | Requires palladium catalyst, high purity |
Purification and Characterization
Purification: Recrystallization from ethanol/water mixtures is commonly used to enhance purity.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution patterns, e.g., N-methyl protons at δ ~3.7 ppm.
- Infrared (IR) spectroscopy to identify NH2 stretching vibrations (3300–3400 cm−1).
- Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z consistent with molecular weight).
- Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation.
Summary Table of Preparation Methods
| Aspect | Method A | Method B | Method C |
|---|---|---|---|
| Starting Materials | β-bromo-α-(ethylsulfinyl)cinnamonitriles, methylhydrazine | 3-chlorophenylhydrazine, 1,3-diketone | 1-methyl-1H-pyrazol-4-amine, 3-chlorophenylboronic acid |
| Key Reaction | Oxidation, cyclization with methylhydrazine | Condensation, cyclization, methylation | Suzuki cross-coupling |
| Advantages | Good yields, simultaneous methylation and amination | Readily available reagents | Flexibility, late-stage functionalization |
| Disadvantages | Multi-step, requires oxidation step | Stepwise methylation, moderate yields | Requires palladium catalyst, longer reaction time |
| Typical Yield | 65-80% | 60-75% | ~78% |
Research Findings and Notes
The oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles to sulfoxides is critical for the success of Method A and is typically performed with 35% hydrogen peroxide.
Methylhydrazine hydrate serves both as a nucleophile for ring closure and as a methyl source for N-1 substitution.
Solvent choice influences cyclization efficiency; polar aprotic solvents like DMF and DMSO improve yields compared to ethanol in related pyrazole syntheses.
The Suzuki coupling method offers a modular approach to introduce various aryl groups, including 3-chlorophenyl, with high regioselectivity and purity.
Purity optimization includes recrystallization and extensive spectroscopic characterization to confirm substitution and molecular integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with variations in substituent patterns exhibit distinct physicochemical, biological, and safety profiles. Below is a detailed comparison of 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine with its structural analogs:
Substituent Position and Electronic Effects
Key Observations :
- Chlorine Position : Meta-substituted chlorine (as in the target compound) may sterically hinder interactions compared to para-substituted analogs, affecting binding affinity .
- Methoxy Substitution : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibits higher hydrophilicity but greater acute toxicity (H302: harmful if swallowed) compared to chloro-substituted derivatives .
Biological Activity
5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by experimental data and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. The structural characteristics of this compound include a pyrazole ring substituted with a chlorophenyl group, which is critical for its biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl acetoacetate + Phenyl hydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| 2 | Vilsmeier-Haack reaction | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 3 | Reaction with amines | This compound |
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In one study, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 μM. This suggests that the pyrazole moiety plays a crucial role in enhancing cytotoxic activity against cancer cells .
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. A recent study indicated that certain derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL against various bacterial strains . This highlights the potential of these compounds in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been investigated. For instance, compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a comparative study, the anticancer activity of this compound was evaluated against standard chemotherapeutics such as doxorubicin. The results indicated that this compound exhibited comparable or superior activity against specific cancer cell lines (e.g., HCT116, HePG2), emphasizing its potential as an alternative or complementary treatment option in oncology .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The results demonstrated that these derivatives effectively inhibited the growth of pathogenic bacteria, showcasing their potential for development into new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like 5-chloro-1-methylpyrazole derivatives can react with 3-chlorophenylboronic acid under Suzuki coupling conditions to introduce the aryl group . Purity optimization involves recrystallization from ethanol/water mixtures (yield: ~78%) and characterization via / NMR to confirm substitution patterns (e.g., δ 3.78 ppm for N-methyl protons) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For pyrazole derivatives, anisotropic displacement parameters and hydrogen bonding patterns (e.g., N–H···N interactions) confirm molecular geometry . Complementary techniques like IR spectroscopy (e.g., NH stretch at 3400–3300 cm) and HRMS (e.g., [M+H] at 417.08649) are used for functional group verification .
Q. What in vitro assays are recommended for evaluating the biological activity of this compound?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus and E. coli), while antitubercular activity uses the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv . Dose-response curves (IC) and cytotoxicity (e.g., HEK-293 cell line) should be included to establish selectivity .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. For pyrazole amines, compare NMR chemical shifts (solution) with SCXRD bond lengths (solid). For example, NH proton signals in DMSO-d (δ 9.97 ppm) should align with crystallographic N–H distances (~0.86 Å) . Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric equilibria .
Q. What strategies improve synthetic yield and regioselectivity in pyrazole functionalization?
- Methodological Answer : Regioselectivity in pyrazole C–H functionalization can be controlled via directing groups (e.g., methyl at N1) or transition-metal catalysts (e.g., Pd(OAc) for C4-arylation). For 5-(3-Chlorophenyl) derivatives, microwave-assisted synthesis reduces side reactions (e.g., dimerization) and improves yields (~85%) . Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 3-Cl) enhance antimicrobial potency by increasing membrane permeability. Compare MIC values of 5-(3-Cl-phenyl) derivatives (MIC: 2 µg/mL) with 4-methoxyphenyl analogs (MIC: 16 µg/mL) to quantify substituent effects . Molecular docking (e.g., with E. coli MurA enzyme) identifies key hydrophobic interactions (PDB: 1UAE) .
Q. What computational tools are essential for analyzing crystallographic data of pyrazole derivatives?
- Methodological Answer : Use SHELXL for refinement (R < 0.05) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . For hydrogen bonding networks, Mercury (CCDC) calculates interaction distances (<3.0 Å) and angles. Pair distribution function (PDF) analysis resolves amorphous impurities in crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
